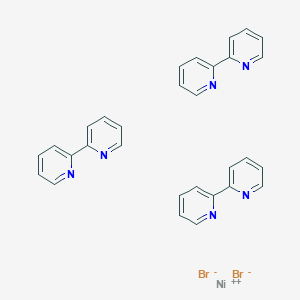
Trisbipyridylnickel dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisbipyridylnickel dibromide, also known as Ni(bpy)3Br2, is a coordination complex of nickel with three bipyridine ligands and two bromide ions. This compound is notable for its applications in catalysis, particularly in electrochemical amination reactions. The empirical formula for this compound is C30H24Br2N6Ni, and it has a molecular weight of 687.05 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trisbipyridylnickel dibromide can be synthesized by reacting nickel(II) bromide with 2,2’-bipyridine in a suitable solvent. The reaction typically involves mixing equimolar amounts of nickel(II) bromide and 2,2’-bipyridine in an organic solvent such as ethanol or acetonitrile. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is usually isolated by filtration and recrystallization .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Trisbipyridylnickel dibromide is primarily involved in catalytic reactions, particularly in cross-coupling and electrochemical amination reactions. It acts as a precatalyst in these processes .
Common Reagents and Conditions:
Cross-Coupling Reactions: In these reactions, this compound is used with aryl halides and amines.
Electrochemical Amination: This reaction involves the use of this compound as a catalyst in the presence of an electric current.
Major Products: The major products of these reactions are typically aryl amines, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
Trisbipyridylnickel dibromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trisbipyridylnickel dibromide in catalytic reactions involves the formation of a nickel(II) complex with the bipyridine ligands. This complex can undergo oxidative addition with aryl halides, followed by reductive elimination to form the desired product. The bipyridine ligands stabilize the nickel center and facilitate the catalytic cycle .
Comparison with Similar Compounds
Bis(bipyridine)nickel(II) chloride: This compound has two bipyridine ligands and is used in similar catalytic applications.
Tris(bipyridine)nickel(II) chloride: Similar to trisbipyridylnickel dibromide but with chloride ions instead of bromide.
Uniqueness: this compound is unique due to its specific ligand environment and its effectiveness in electrochemical amination reactions. The presence of three bipyridine ligands provides a stable coordination environment for the nickel center, enhancing its catalytic activity .
Properties
Molecular Formula |
C30H24Br2N6Ni |
|---|---|
Molecular Weight |
687.1 g/mol |
IUPAC Name |
nickel(2+);2-pyridin-2-ylpyridine;dibromide |
InChI |
InChI=1S/3C10H8N2.2BrH.Ni/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 |
InChI Key |
WHZGZTQCUNTYJR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ni+2].[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-{2-[(tert-butyldiphenylsilyl)oxy]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12514267.png)
methyl]-3-oxotetrahydro-1H-pyrazol-1-ium chloride](/img/structure/B12514275.png)

![2-[2-(4-chlorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B12514287.png)
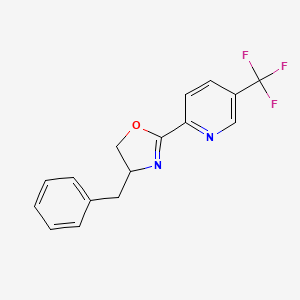

![4-[(E)-(2-Ethylhex-2-en-1-ylidene)amino]-N-phenylaniline](/img/structure/B12514320.png)
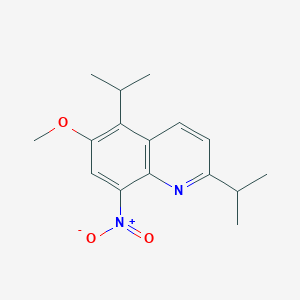
![Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl-](/img/structure/B12514327.png)
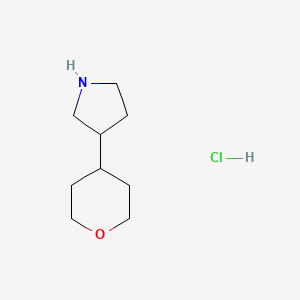
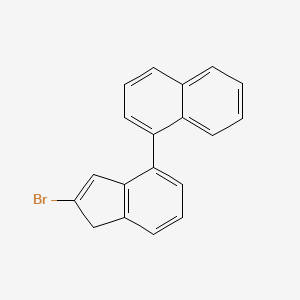
![methyl 7-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate](/img/structure/B12514347.png)
![1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12514348.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile](/img/structure/B12514349.png)
